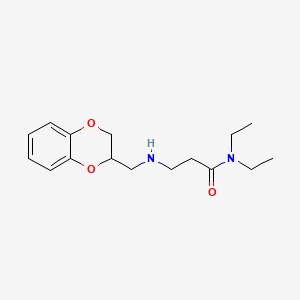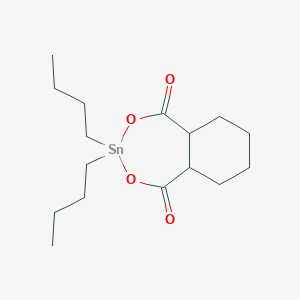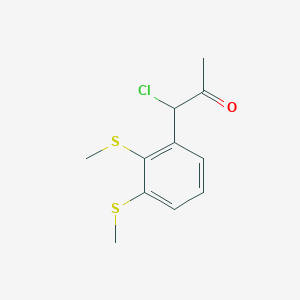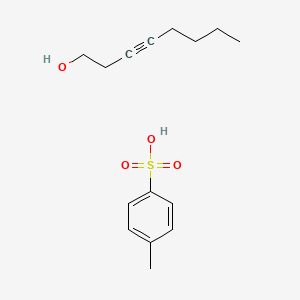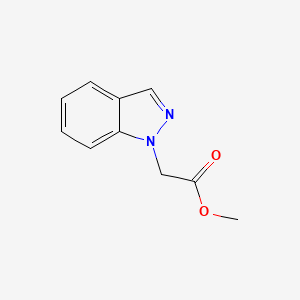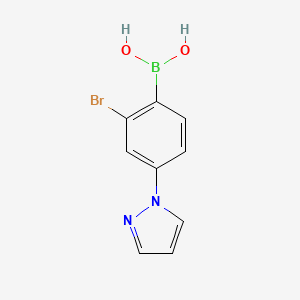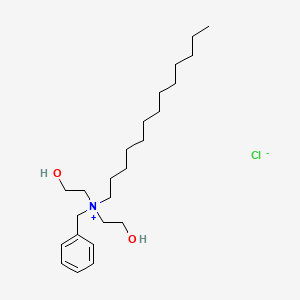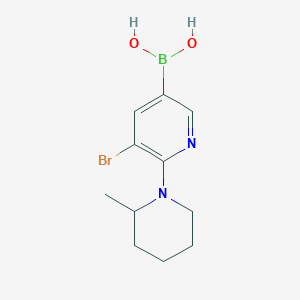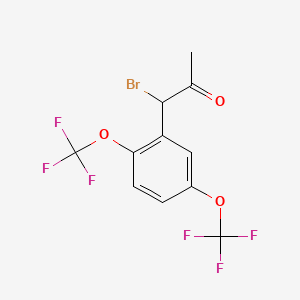
1-(2,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a bromine atom attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of 1-(2,5-bis(trifluoromethoxy)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
1-(2,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer and anti-diabetic properties.
Materials Science: The compound is explored for its use in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and molecular pathways.
Wirkmechanismus
The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets . The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one: Lacks the bromine atom, resulting in different reactivity and applications.
1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H7BrF6O3 |
|---|---|
Molekulargewicht |
381.07 g/mol |
IUPAC-Name |
1-[2,5-bis(trifluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(19)9(12)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-4,9H,1H3 |
InChI-Schlüssel |
DASGCUSXCKAIHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC(=C1)OC(F)(F)F)OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




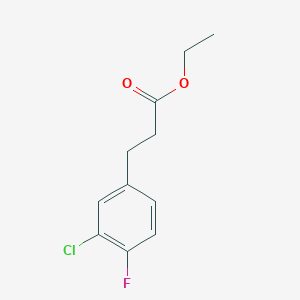
![Oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B14072189.png)
